molecular formula C14H14N2O2 B1269440 Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 626210-49-9

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

Cat. No.: B1269440
CAS No.: 626210-49-9
M. Wt: 242.27 g/mol
InChI Key: KZQVJMBMNZMAGV-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is a chemical compound with the molecular formula C14H14N2O2. It is known for its unique structure, which includes a benzodioxole ring fused with a pyridine ring through a methylamine linkage. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzodioxole intermediate.

    Methylamine Linkage: The final step involves the formation of the methylamine linkage by reacting the benzodioxole-pyridine intermediate with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring with a pyridine ring through a methylamine linkage sets it apart from other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13/h1-7,15H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQVJMBMNZMAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360125
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-49-9
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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